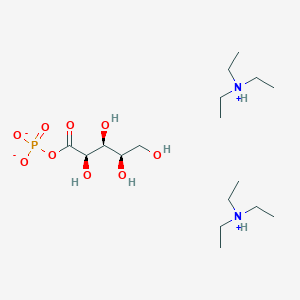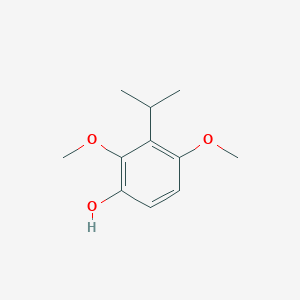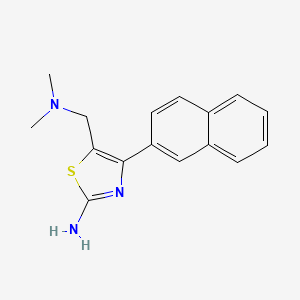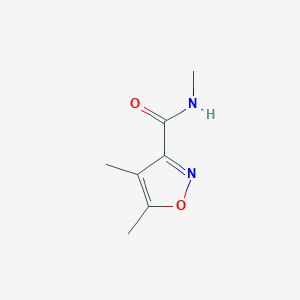
D-Xylose-1-phosphate triethylammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Xylose-1-phosphate triethylammonium salt: is a synthetic compound used primarily as an intermediate in the synthesis of oligosaccharides and polysaccharides. It serves as a substrate for glycosylation reactions, enabling the formation of glycosidic bonds with various monosaccharides and polysaccharides .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Xylose-1-phosphate triethylammonium salt typically involves the phosphorylation of D-xylose. This process can be achieved through chemical or enzymatic methods. One common approach is the use of β-glycosylsulfonylhydrazides as intermediates, followed by phosphorylation using phosphitylating agents .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often utilizing automated systems to ensure high purity and yield. The compound is stored at temperatures below -15°C to maintain its stability .
化学反応の分析
Types of Reactions: D-Xylose-1-phosphate triethylammonium salt undergoes various chemical reactions, including:
Glycosylation: Formation of glycosidic bonds with other sugars.
Fluorination and Methylation: Introduction of fluorine or methyl groups to modify the compound’s properties.
Common Reagents and Conditions:
Glycosylation: Catalyzed by glycosyltransferases in the presence of nucleotide sugars.
Fluorination: Typically involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Methylation: Achieved using methylating agents like methyl iodide.
Major Products:
Glycosylation: Produces oligosaccharides and polysaccharides.
Fluorination and Methylation: Results in fluorinated or methylated derivatives of D-Xylose-1-phosphate.
科学的研究の応用
Chemistry: D-Xylose-1-phosphate triethylammonium salt is used as a building block in the synthesis of complex carbohydrates, aiding in the study of carbohydrate chemistry and glycosylation processes .
Biology: In biological research, it serves as a substrate for glycosylation reactions, facilitating the study of glycoproteins and glycolipids .
Medicine: The compound’s role in glycosylation makes it valuable in the development of therapeutic glycoproteins and vaccines .
Industry: this compound is used in the production of biofuels and biochemicals from lignocellulosic biomass .
類似化合物との比較
Similar Compounds:
D-Glucose-1-phosphate: Another sugar phosphate used in glycosylation.
D-Galactose-1-phosphate: Similar in function but differs in sugar moiety.
D-Mannose-1-phosphate: Used in the synthesis of mannose-containing polysaccharides.
Uniqueness: D-Xylose-1-phosphate triethylammonium salt is unique due to its specific role in the synthesis of xylose-containing oligosaccharides and polysaccharides. Its ability to form glycosidic bonds with a variety of sugars makes it a versatile tool in glycosylation research .
特性
分子式 |
C17H41N2O9P |
|---|---|
分子量 |
448.5 g/mol |
IUPAC名 |
[(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoyl] phosphate;triethylazanium |
InChI |
InChI=1S/2C6H15N.C5H11O9P/c2*1-4-7(5-2)6-3;6-1-2(7)3(8)4(9)5(10)14-15(11,12)13/h2*4-6H2,1-3H3;2-4,6-9H,1H2,(H2,11,12,13)/t;;2-,3+,4-/m..1/s1 |
InChIキー |
BEEHNGGDZLLRHQ-WJMSGQIYSA-N |
異性体SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.C([C@H]([C@@H]([C@H](C(=O)OP(=O)([O-])[O-])O)O)O)O |
正規SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.C(C(C(C(C(=O)OP(=O)([O-])[O-])O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Methoxy-3-methylisoxazolo[4,5-c]pyridine](/img/structure/B12863613.png)


![6-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B12863639.png)


